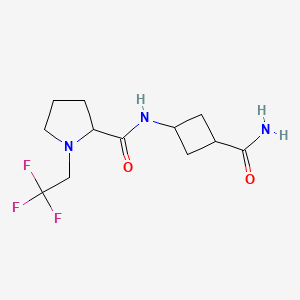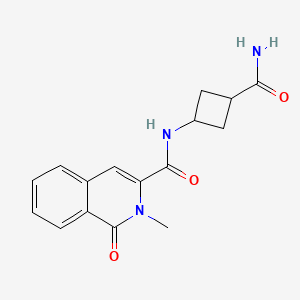
N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CTAP is a potent and selective antagonist of the mu-opioid receptor, which is a protein that plays a crucial role in the modulation of pain and reward pathways in the brain. The purpose of
Mecanismo De Acción
N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide works by binding to the mu-opioid receptor and blocking the effects of opioids. The mu-opioid receptor is a protein that is found in the brain and spinal cord and plays a crucial role in the modulation of pain and reward pathways. When opioids bind to the mu-opioid receptor, they activate a signaling pathway that leads to the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. This compound blocks this signaling pathway by binding to the mu-opioid receptor and preventing the activation of the pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. In addition to its effects on the mu-opioid receptor, this compound has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. This compound has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide for lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of blocking the mu-opioid receptor without interference from other receptor systems. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for research on N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide. One area of research is the development of new drugs for the treatment of pain and addiction based on the structure of this compound. Another area of research is the study of the effects of this compound on other neurotransmitter systems and the immune system. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in animals and humans.
Métodos De Síntesis
The synthesis of N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the cyclobutyl and pyrrolidine rings. The first step involves the reaction of 3-bromo-1-propanol with 2,2,2-trifluoroethylamine to form the intermediate 3-(2,2,2-trifluoroethyl)oxirane. This intermediate is then reacted with cyclobutanone in the presence of a base to form the cyclobutyl-oxirane intermediate. The final step involves the coupling of the cyclobutyl-oxirane intermediate with the pyrrolidine-2-carboxylic acid derivative to form this compound.
Aplicaciones Científicas De Investigación
N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has been extensively studied in scientific research due to its potential applications in the field of medicine. One of the main areas of research is the development of new drugs for the treatment of pain and addiction. This compound has been shown to be a potent and selective antagonist of the mu-opioid receptor, which is a protein that plays a crucial role in the modulation of pain and reward pathways in the brain. This compound has been shown to be effective in reducing the rewarding effects of opioids, which could be useful in the development of new treatments for opioid addiction.
Propiedades
IUPAC Name |
N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O2/c13-12(14,15)6-18-3-1-2-9(18)11(20)17-8-4-7(5-8)10(16)19/h7-9H,1-6H2,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLRZUOGUUTEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)C(=O)NC2CC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]acetic acid](/img/structure/B7339281.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339286.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(5-methylpyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339287.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339290.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-methylpyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339303.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339304.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339310.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339314.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339320.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339324.png)
![5-[[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7339331.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339335.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(6-methoxypyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339344.png)

